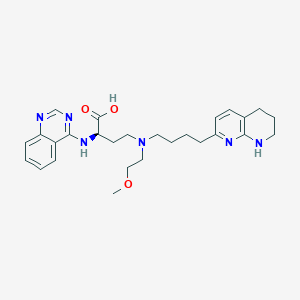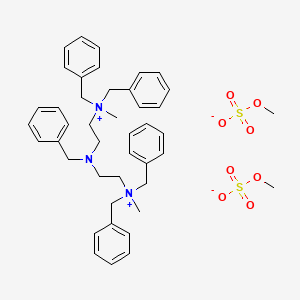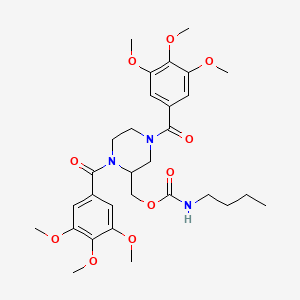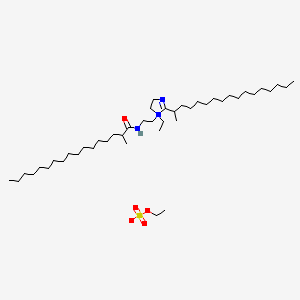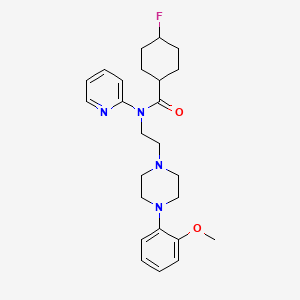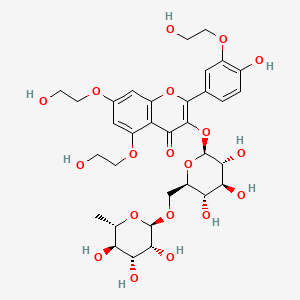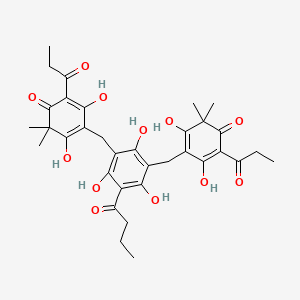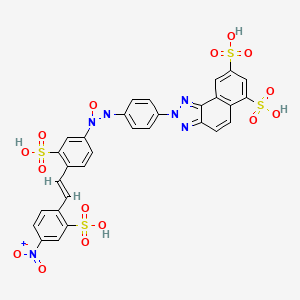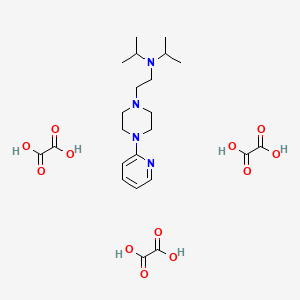
N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a pyridine ring, and diisopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate typically involves multiple steps. One common method includes the reaction of 2-chloropyridine with piperazine in the presence of a base to form 4-(2-pyridinyl)-1-piperazine. This intermediate is then reacted with diisopropylamine under controlled conditions to yield N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine. Finally, the compound is converted to its oxalate salt by reacting with oxalic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazine: Lacks the ethanamine group.
4-(2-Pyridinyl)-1-piperazineethanamine: Lacks the diisopropyl groups.
N,N-Diisopropyl-1-piperazineethanamine: Lacks the pyridine ring.
Uniqueness
N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the pyridine and piperazine rings, along with the diisopropyl groups, makes it a versatile compound with diverse applications.
Properties
| 103840-59-1 | |
Molecular Formula |
C23H36N4O12 |
Molecular Weight |
560.6 g/mol |
IUPAC Name |
oxalic acid;N-propan-2-yl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C17H30N4.3C2H2O4/c1-15(2)21(16(3)4)14-11-19-9-12-20(13-10-19)17-7-5-6-8-18-17;3*3-1(4)2(5)6/h5-8,15-16H,9-14H2,1-4H3;3*(H,3,4)(H,5,6) |
InChI Key |
WJCVNLMJNNADHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCN1CCN(CC1)C2=CC=CC=N2)C(C)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


